5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
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Overview
Description
5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C5HClF3NOS and its molecular weight is 215.57. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has shown that 4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)-, plays a crucial role in the synthesis of complex molecules. For example, the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with two equivalents of n-butyllithium produced a reactive dianion that can react with various electrophiles, leading to the synthesis of diverse molecules, including unusual aromatic systems like 5-(bromodifluoromethyl)thiazole. This demonstrates the compound's utility in heterocyclic chemistry and the development of novel organic compounds (South & Van Sant, 1991).
Materials Science and Polymer Chemistry
The compound has also been utilized in materials science, particularly in the synthesis of novel polyamides with potential applications as corrosion inhibitors. A series of thiazole-based polyamides were synthesized through low-temperature solution polycondensation techniques, showing significant inhibition efficiency against corrosion, highlighting the compound's role in creating materials with enhanced durability and longevity (Aly & Hussein, 2014).
Electronics and Semiconductors
In the field of electronics, novel thiazole oligomers and co-oligomers with trifluoromethylphenyl groups were developed, showcasing excellent n-type performances with high electron mobilities. This research indicates the potential of 4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)- derivatives in the fabrication of high-performance organic field-effect transistors (OFETs), contributing to advancements in plastic electronics (Ando et al., 2005).
Anticancer Research
Furthermore, compounds derived from 4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)- have been explored for their anticancer properties. Notably, a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety demonstrated potent anticancer activities, offering a promising avenue for the development of new anticancer agents (Gomha et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound .
Pharmacokinetics
The strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NOS/c6-4(11)2-3(5(7,8)9)12-1-10-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUCNLYJOLZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.